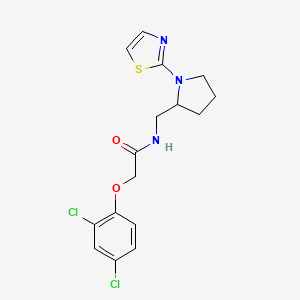

![molecular formula C18H16BrN5O2 B2785321 3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034535-43-6](/img/structure/B2785321.png)

3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

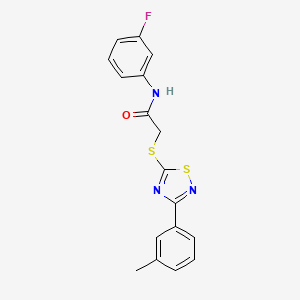

3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrido[2,3-d]pyrimidin-4(3H)-one derivative and has been shown to exhibit promising pharmacological properties.

Aplicaciones Científicas De Investigación

ERK5 Inhibition

ERK5 (Extracellular Signal-Regulated Kinase 5): is a protein kinase involved in cellular signal transduction. It plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and cell survival. Researchers have identified BAY-885 , a highly potent and selective ERK5 inhibitor derived from our compound. This inhibitor serves as a valuable chemical probe for studying ERK5’s function in a concentration- and time-dependent manner .

EGFR Inhibition

The compound’s structure suggests potential interactions with EGFR (Epidermal Growth Factor Receptor) . EGFR is a key player in cell growth, differentiation, and survival. Investigating the inhibitory effects of our compound on EGFR could provide insights into cancer therapy and other diseases .

Protein Kinase Inhibition

The pyrido[3,4-b]pyrazine-based moiety within our compound family has been identified as a promising pharmacophoric group for designing protein kinase inhibitors. Specifically, the 4-(piperidin-1-yl)aniline motif at positions C-5 or C-8 of the pyrido[3,4-b]pyrazine scaffold shows potential. Researchers are exploring its efficacy against various kinases .

Antibacterial and Antifungal Activity

Screening efforts have revealed that a related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine , exhibits broad-spectrum antibacterial activity (MIC 0.49–3.9 μg/mL) and reasonable antifungal activity (MIC 31.25 μg/mL). Further studies could explore the mechanism of action and optimize its antimicrobial potential .

Mecanismo De Acción

Target of Action

The primary target of this compound is the ERK5 kinase . ERK5, also known as MAPK7, is a key integrator of cellular signal transduction and plays a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .

Mode of Action

The compound acts as a highly potent and selective inhibitor of ERK5 kinase . It binds to the kinase, inhibiting its activity and thereby disrupting the signal transduction pathways it is involved in .

Biochemical Pathways

The inhibition of ERK5 kinase affects several biochemical pathways. ERK5 is involved in the MAPK/ERK pathway, which regulates a variety of cellular processes, including cell growth, differentiation, and survival . By inhibiting ERK5, the compound can disrupt these processes, potentially leading to the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

The compound was identified through high-throughput screening and subsequent structure-based optimization , suggesting that it has been designed to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

This is in contrast to the results obtained by RNAi technology , suggesting that the compound’s effects may be context-dependent or that other factors may modulate its activity.

Propiedades

IUPAC Name |

3-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN5O2/c19-13-8-12(9-20-10-13)17(25)23-6-3-14(4-7-23)24-11-22-16-15(18(24)26)2-1-5-21-16/h1-2,5,8-11,14H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQYDBKROIQOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2785243.png)

![(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B2785244.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2785250.png)

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)

![N-(2-(dimethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785253.png)

![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)